

2-Fluoro-5-methylphenol structure and molecular formula (C₇H₇FO)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-methylphenol

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An In-depth Technical Guide to 2-Fluoro-5-methylphenol (C₇H₇FO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **2-Fluoro-5-methylphenol**, a key fluorinated intermediate in various fields of chemical synthesis.

Molecular Structure and Identification

2-Fluoro-5-methylphenol, also known as 6-Fluoro-m-cresol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with a fluorine atom at position 2 and a methyl group at position 5. The molecular formula is C₇H₇FO.

Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	2-Fluoro-5-methylphenol
Molecular Formula	C ₇ H ₇ FO
CAS Number	63762-79-8[1][2][3]
Molecular Weight	126.13 g/mol [1][2]
SMILES String	Cc1ccc(F)c(O)c1[2]
InChI Key	XEHPMVZYDQLDN-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

2-Fluoro-5-methylphenol is typically a liquid at room temperature. The following tables summarize its key physical and spectroscopic properties.

Physical Properties

Property	Value	Reference
Appearance	Clear pale yellow liquid	[4]
Melting Point	32 °C	[5]
Boiling Point	173 °C (lit.)	[2][6]
72 °C at 28 mmHg	[5]	
Density	1.155 g/mL at 25 °C (lit.)	[2]
Refractive Index (n _{20/D})	1.511 (lit.)	[2]

Spectroscopic Data

While experimental spectra for **2-Fluoro-5-methylphenol** are not readily available in the public domain, data for structurally similar compounds and general principles of spectroscopy allow for a reliable prediction of its spectral characteristics.

The predicted ^1H and ^{13}C NMR chemical shifts are based on the analysis of similar structures such as 2-fluorophenol and 2-chloro-5-methylphenol.[5]

^1H NMR (Predicted, CDCl_3 , 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~6.8-7.1	Multiplet	Aromatic protons (H3, H4, H6)
~5.0	Singlet (broad)	Hydroxyl proton (-OH)
~2.3	Singlet	Methyl protons (-CH ₃)

^{13}C NMR (Predicted, CDCl_3 , 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~152 (d, $J \approx 240$ Hz)	C2 (C-F)
~148 (d, $J \approx 12$ Hz)	C1 (C-OH)
~139	C5 (C-CH ₃)
~125	C6
~120	C4
~116 (d, $J \approx 20$ Hz)	C3
~20	Methyl Carbon (-CH ₃)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aromatic, C-F, and C-O functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch
3100-3000	Medium	Aromatic C-H stretch
1620-1580	Medium-Strong	C=C aromatic ring stretch
1260-1180	Strong	C-O stretch (phenol)
1150-1000	Strong	C-F stretch

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak. Fragmentation would likely involve the loss of common functional groups.

m/z	Interpretation
126	Molecular ion [M] ⁺
111	[M - CH ₃] ⁺
97	[M - CHO] ⁺
77	[C ₆ H ₅] ⁺

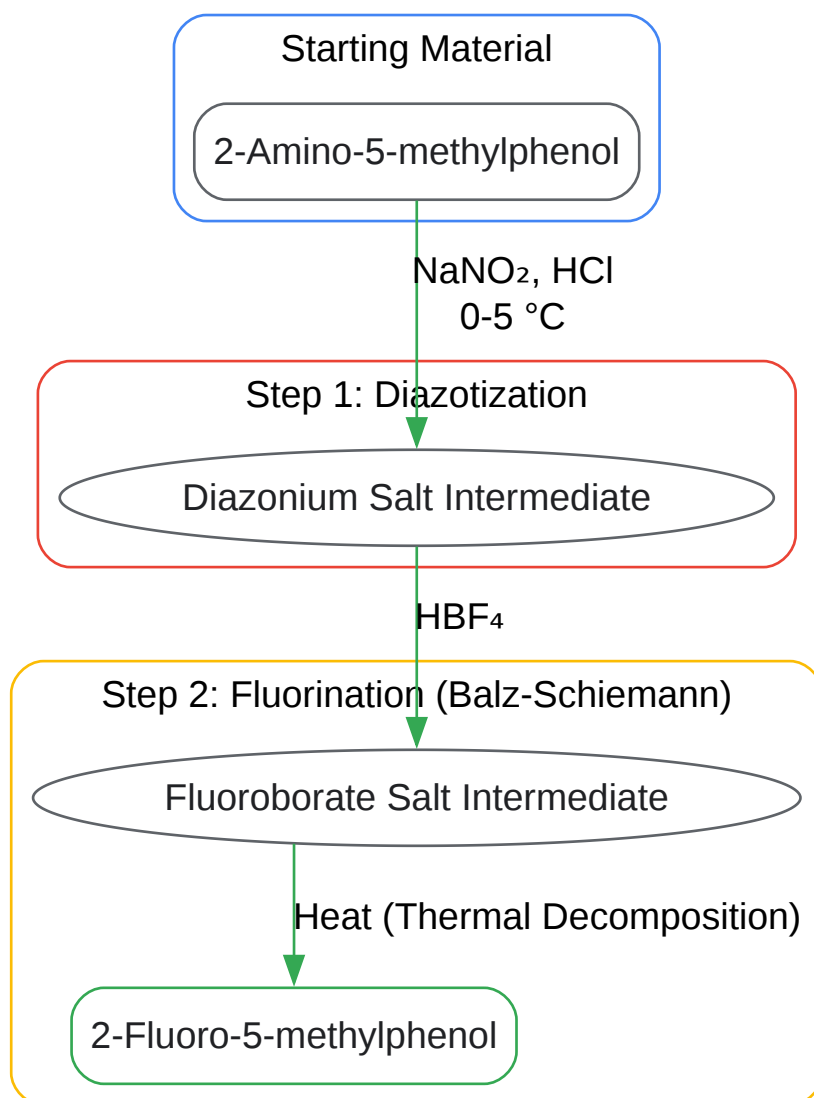
Experimental Protocols

Detailed experimental protocols for the synthesis and application of **2-Fluoro-5-methylphenol** are often proprietary or found within patent literature. The following sections provide representative methodologies based on established chemical principles.

Synthesis of 2-Fluoro-5-methylphenol

A common route for the synthesis of fluorophenols involves nucleophilic aromatic substitution or the Balz-Schiemann reaction from a corresponding aniline. A plausible synthetic route is outlined below.

Workflow for a Potential Synthesis Route:



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Caption: A potential synthetic workflow for **2-Fluoro-5-methylphenol**.

Experimental Procedure (Illustrative):

- **Diazotization:** 2-Amino-5-methylphenol is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
- **Fluorination:** Tetrafluoroboric acid (HBF₄) is added to the diazonium salt solution, causing the precipitation of the diazonium tetrafluoroborate salt.

- Isolation: The precipitate is filtered, washed with cold water, and dried.
- Decomposition: The dry diazonium tetrafluoroborate salt is gently heated, leading to its decomposition, releasing nitrogen gas and boron trifluoride, and yielding the final product, **2-Fluoro-5-methylphenol**.
- Purification: The crude product is then purified, typically by distillation under reduced pressure or column chromatography.

Application in Alkyne Metathesis

2-Fluoro-5-methylphenol has been identified as an optimal additive in molybdenum-catalyzed alkyne metathesis reactions.^[1] Phenols, particularly electron-deficient ones, can act as activators for catalyst precursors.

Experimental Protocol (General):

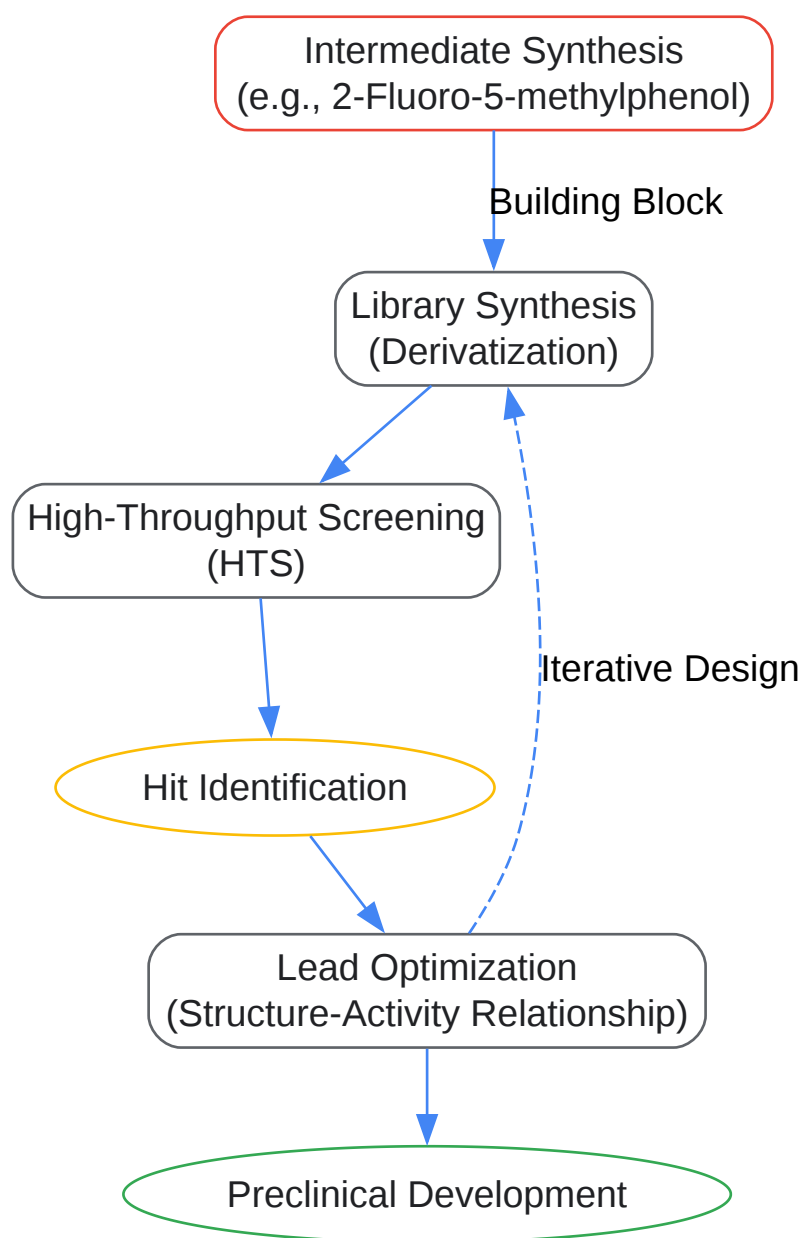
- Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox), a molybdenum precursor (e.g., Mo(CO)_6) and **2-Fluoro-5-methylphenol** (typically 2-4 equivalents) are dissolved in an anhydrous, degassed solvent like toluene.
- Activation: The mixture is heated (e.g., to 80-100 °C) for a specified time to allow for the formation of the active catalytic species.
- Metathesis Reaction: The alkyne substrate is added to the activated catalyst solution. The reaction is stirred at the desired temperature until completion, monitored by techniques like TLC or GC.
- Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The product is purified from the catalyst residues and byproducts, typically via column chromatography.

Role in Drug Discovery and Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.^[7] **2-Fluoro-5-methylphenol** serves as a valuable building block in this context. For instance,

fluorinated phenolic compounds are key intermediates in the synthesis of pharmaceuticals like selective serotonin reuptake inhibitors (SSRIs).[8]

The logical workflow below illustrates the role of a fluorinated intermediate like **2-Fluoro-5-methylphenol** in a typical drug discovery pipeline.



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Caption: Role of a fluorinated intermediate in a drug discovery workflow.

Safety and Handling

2-Fluoro-5-methylphenol is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

- GHS Pictograms: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.[1][2]
 - H319: Causes serious eye irritation.[1][2]
 - H335: May cause respiratory irritation.[1][2]

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly closed container in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

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- To cite this document: BenchChem. [2-Fluoro-5-methylphenol structure and molecular formula (C7H7FO)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295812#2-fluoro-5-methylphenol-structure-and-molecular-formula-c7h7fo]

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